RTI-13951-33
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Overview
Description
RTI-13951-33 is a novel brain-penetrant agonist of the orphan G-protein-coupled receptor GPR88. This compound has shown significant potential in reducing alcohol consumption and seeking behaviors in preclinical studies involving mice . GPR88 is considered a promising target for treating neuropsychiatric disorders, including addiction .
Preparation Methods
The synthesis of RTI-13951-33 involves several steps to ensure its potency and selectivity as a GPR88 agonist. The synthetic route typically includes the following steps :
Initial Synthesis: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of this compound.
Functional Group Modifications: Specific functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
RTI-13951-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RTI-13951-33 has several scientific research applications, including:
Chemistry: It serves as a tool compound to study the function of GPR88 and its role in various biochemical pathways.
Industry: While its industrial applications are limited, this compound can be used in the development of new drugs targeting GPR88.
Mechanism of Action
RTI-13951-33 exerts its effects by binding to and activating the GPR88 receptor. This activation leads to a cascade of intracellular signaling events that modulate various physiological processes . The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cellular signaling .
Comparison with Similar Compounds
RTI-13951-33 is unique compared to other GPR88 agonists due to its high potency, selectivity, and brain penetration . Similar compounds include:
RTI-122: Another GPR88 agonist with improved metabolic stability and brain permeability.
(1R,2R)-2-PCCA: A less potent GPR88 agonist with lower aqueous solubility.
This compound stands out due to its ability to significantly reduce alcohol consumption and seeking behaviors in preclinical models, making it a promising candidate for further research and development .
Properties
CAS No. |
2244884-08-8 |
---|---|
Molecular Formula |
C28H33N3O3 |
Molecular Weight |
459.59 |
IUPAC Name |
(1R,2R)-N-((2R,3R)-2-Amino-3-methoxybutyl)-N-(4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)-2-(pyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H33N3O3/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2/h4-15,19,24-26H,16-18,29H2,1-3H3/t19-,24-,25-,26-/m1/s1 |
InChI Key |
XCHHIKJEGXHKLQ-UJTWYAIMSA-N |
SMILES |
O=C([C@H]1[C@H](C2=NC=CC=C2)C1)N(C[C@@H](N)[C@H](OC)C)C3=CC=C(C4=CC=C(COC)C=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RTI-1395133; RTI13951-33; RTI 13951-33; RTI-13951-33 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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